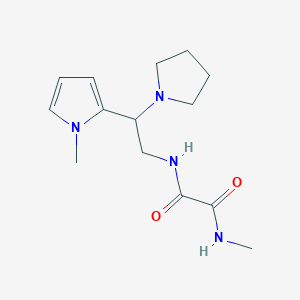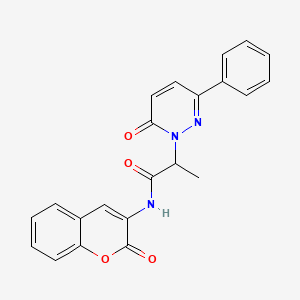
N-(2-oxo-2H-chromen-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-oxo-2H-chromen-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
N-(2-oxo-2H-chromen-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide and its derivatives have been a subject of research primarily for their antimicrobial properties. Raval et al. (2012) synthesized a variety of compounds with a core structure similar to this compound using a microwave-assisted process and found these compounds to possess significant antibacterial and antifungal activities. This observation was validated by the rapid synthesis method offering better yields, confirming the potential of these compounds in antimicrobial applications (Raval, Naik, & Desai, 2012). Similarly, another study by Raval et al. (2008) emphasized the antimicrobial efficacy of related compounds, reinforcing the relevance of this chemical structure in antimicrobial research (Raval, Desai, & Desai, 2008).
Anticancer Properties
Apart from antimicrobial activity, certain derivatives of this chemical structure have shown promising anticancer properties. Fikry et al. (2015) reported the potential cytotoxicity of related compounds against breast carcinoma cell lines, revealing the potential therapeutic applications of this chemical structure in cancer treatment (Fikry, Ismail, El-Garby, Kamel, & Deeb, 2015). In another study, Abdel‐aziz et al. (2019) synthesized pyridine derivatives that exhibited significant antitumor activity against liver carcinoma cell lines, underscoring the potential of these compounds in cancer therapy (Abdel‐aziz, Gomha, El-Sayed, Mabkhot, & Alsayari, 2019).
Propiedades
IUPAC Name |
N-(2-oxochromen-3-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4/c1-14(25-20(26)12-11-17(24-25)15-7-3-2-4-8-15)21(27)23-18-13-16-9-5-6-10-19(16)29-22(18)28/h2-14H,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIICMQSSCDRYES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2OC1=O)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

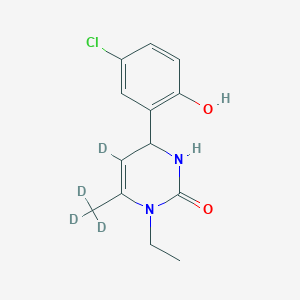
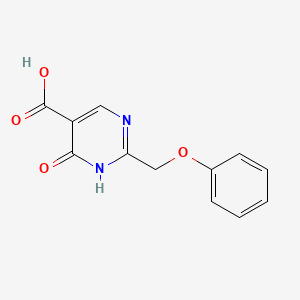
![Methyl 6-acetyl-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2645924.png)
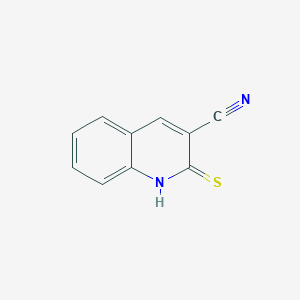
![N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2645932.png)

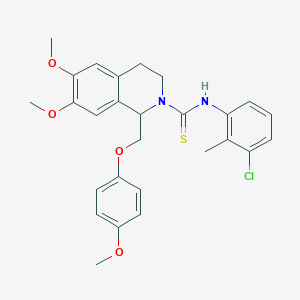
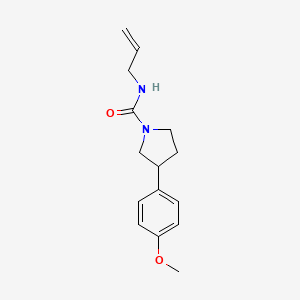
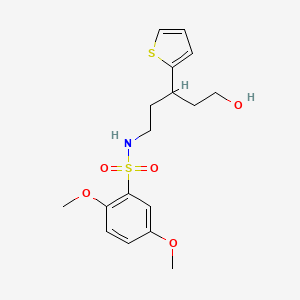
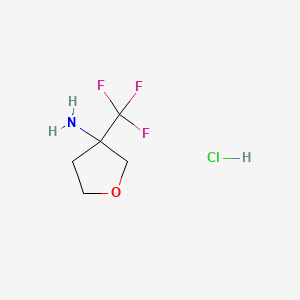
![5-[3-[4-[(2,4-Dimethylphenyl)methyl]piperazin-1-yl]-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2645939.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2645940.png)

